molecular formula C17H18N2O2S B11325309 1-(3-acetylphenyl)-4-(ethylsulfanyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

1-(3-acetylphenyl)-4-(ethylsulfanyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

Cat. No.: B11325309
M. Wt: 314.4 g/mol
InChI Key: ATXFXNZGYRZRKF-UHFFFAOYSA-N
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Description

1-(3-Acetylphenyl)-4-(ethylsulfanyl)-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one is a heterocyclic compound that features a unique combination of functional groups, including an acetyl group, an ethylsulfanyl group, and a cyclopenta[d]pyrimidin-2-one core

Properties

Molecular Formula

C17H18N2O2S

Molecular Weight

314.4 g/mol

IUPAC Name

1-(3-acetylphenyl)-4-ethylsulfanyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one

InChI

InChI=1S/C17H18N2O2S/c1-3-22-16-14-8-5-9-15(14)19(17(21)18-16)13-7-4-6-12(10-13)11(2)20/h4,6-7,10H,3,5,8-9H2,1-2H3

InChI Key

ATXFXNZGYRZRKF-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC(=O)N(C2=C1CCC2)C3=CC=CC(=C3)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-acetylphenyl)-4-(ethylsulfanyl)-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one can be achieved through a multi-step process. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, a green and simple ‘one-pot’ electrochemical approach can be used to synthesize pyrimidin-2-ones without any catalyst, oxidant, or toxic reagent . This method involves the stepwise ‘one-pot’ reaction, yielding the desired product in moderate to good yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Acetylphenyl)-4-(ethylsulfanyl)-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one undergoes various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

1-(3-Acetylphenyl)-4-(ethylsulfanyl)-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 1-(3-acetylphenyl)-4-(ethylsulfanyl)-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Acetylphenyl)-4-(ethylsulfanyl)-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one is unique due to the presence of both an acetyl group and an ethylsulfanyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable scaffold for further research and development.

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